1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-, nitrate
Description
Overview of Antifungal Azoles and their Research Significance
Azoles are a major class of synthetic antifungal agents characterized by a five-membered heterocyclic ring containing at least one nitrogen atom. studysmarter.co.uklibretexts.org They are broadly categorized into two primary subclasses: imidazoles, which contain two nitrogen atoms in the azole ring, and triazoles, which contain three. studysmarter.co.uklecturio.com Isoconazole (B1215869) is a member of the imidazole (B134444) subclass, a group that also includes compounds like clotrimazole (B1669251) and miconazole. studysmarter.co.ukchemicalbook.com The triazoles represent a newer generation of antifungal agents and include drugs such as fluconazole (B54011) and itraconazole. studysmarter.co.uknih.gov
The primary mechanism of action for azole antifungals is the disruption of the fungal cell membrane's integrity. patsnap.com They achieve this by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a crucial fungal cytochrome P450 enzyme. studysmarter.co.ukpatsnap.comnih.gov This enzyme is vital for the biosynthesis of ergosterol (B1671047), the primary sterol component in fungal cell membranes, which is analogous to cholesterol in mammalian cells. patsnap.commedscape.com By blocking this enzymatic step, azoles prevent the conversion of lanosterol to ergosterol. libretexts.orgmdpi.com This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane. studysmarter.co.ukpatsnap.com The resulting altered membrane structure increases permeability, disrupts the function of membrane-associated enzymes, and ultimately inhibits fungal growth and replication. medscape.comnih.gov
The research significance of azole antifungals is immense. They are among the most widely used agents for treating fungal infections, which affect millions of people annually. benthamdirect.com This widespread application drives continuous research into their efficacy, spectrum of activity, and potential for new therapeutic uses. nih.govbenthamdirect.com A critical area of academic investigation is the emergence of antifungal resistance. nih.govnih.gov The study of resistance mechanisms, such as alterations in the target enzyme or increased drug efflux, is essential for developing new azole derivatives with improved potency, broader spectrums, and the ability to overcome existing resistance. nih.govnih.gov Furthermore, ongoing research explores the pharmacokinetics and pharmacodynamics of azoles to optimize their therapeutic application and understand their metabolic pathways. researchgate.net
Rationale for Academic Investigation of Isoconazole Nitrate (B79036)
Isoconazole nitrate, an imidazole derivative structurally related to clotrimazole and miconazole, is a subject of significant academic investigation due to its distinct properties and therapeutic potential. chemicalbook.comncats.io A primary reason for its study is its broad spectrum of activity. Research has demonstrated its effectiveness against a wide range of fungi, including dermatophytes, yeasts, and molds, as well as some Gram-positive bacteria. patsnap.commdpi.comncats.io
The specific mechanism of action of isoconazole provides another avenue for research. Beyond the class-defining inhibition of ergosterol synthesis, studies have shown that isoconazole can induce a rapid reduction in ATP concentrations within the fungal cell, suggesting damage to the cell membrane. ncats.ioncats.io At higher concentrations, it has been observed to cause total necrosis and cell death. ncats.io
A major focus of academic research on isoconazole nitrate is addressing its physicochemical limitations, particularly its poor aqueous solubility and consequently low bioavailability. mdpi.comnih.gov This challenge has spurred investigations into advanced formulation strategies. For example, studies have successfully used methyl-β-cyclodextrin to form inclusion complexes with isoconazole nitrate. mdpi.comnih.gov Research employing methods like spray-drying and freeze-drying has shown that these complexes can significantly enhance the aqueous solubility of the compound—in one study, by approximately seven-fold—thereby highlighting a promising strategy to improve its therapeutic profile. nih.gov Further research has explored the use of different vehicle systems, such as ethanol (B145695)/propylene glycol, to improve the drug's bioavailability in the skin. ncats.io
Finally, isoconazole nitrate is frequently included in comparative research studies. These investigations assess its efficacy against other antifungal agents, such as nystatin, or evaluate its performance when used in combination with other compounds like the corticosteroid diflucortolone (B194688) valerate (B167501). researchgate.netnih.govjddonline.com Such studies are crucial for defining its relative therapeutic standing and exploring potential synergistic effects in complex formulations. The synthesis of isoconazole nitrate itself is also a field of study, with research aimed at developing more efficient preparation methods with higher yields. google.com
Interactive Data Table: Physicochemical Properties of Isoconazole Nitrate
The following table summarizes key physicochemical data for Isoconazole Nitrate, including research findings on its enhanced solubility.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₈H₁₄Cl₄N₂O · HNO₃ | selleckchem.comcaymanchem.com |
| Molecular Weight | 479.1 g/mol | selleckchem.comcaymanchem.com |
| CAS Number | 24168-96-5 | selleckchem.comnih.gov |
| Appearance | White Solid | chemicalbook.com |
| Solubility in Water | Very slightly soluble / Insoluble | selleckchem.comchemicalbook.com |
| Solubility in Organic Solvents | Soluble in methanol (B129727); Slightly soluble in ethanol (96%); Soluble in DMSO and dimethylformamide (DMF). | caymanchem.comchemicalbook.com |
| Saturated Aqueous Solubility (Unformulated) | 0.5088 ± 0.0062 mg/mL | mdpi.com |
| Enhanced Solubility (ISN/M-β-CD Freeze-Dried Complex) | 2.5684 ± 0.1636 mg/mL | mdpi.com |
| Enhanced Solubility (ISN/M-β-CD Spray-Dried Complex) | 3.8869 ± 0.5084 mg/mL | mdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
40036-10-0 |
|---|---|
Molecular Formula |
C18H14Cl4N3O4- |
Molecular Weight |
478.1 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole nitrate |
InChI |
InChI=1S/C18H14Cl4N2O.NO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;/q;-1 |
InChI Key |
KOFXOYRTLZGAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)([O-])[O-] |
Related CAS |
27523-40-6 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization
Established Synthetic Pathways for Isoconazole (B1215869) Nitrate (B79036)
The synthesis of isoconazole nitrate is generally described as a multi-step process that can be broadly categorized into the formation of the core structure and subsequent salt preparation.
A common synthetic approach begins with 2,4,2'-trichloroacetophenone as a starting material guidechem.comgoogle.comchemicalbook.comsynzeal.com. This precursor undergoes several transformations to construct the isoconazole molecule. One described pathway involves:
Reduction: Trichloroacetophenone is catalyzed by a reducing agent in an organic solvent to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol guidechem.comgoogle.com.
Etherification: The resulting chloro-ethanol intermediate is then reacted with 2,6-dichlorobenzyl chloride, often in the presence of a strong base like sodium hydride, to form the ether linkage guidechem.comchemicalbook.com.
Alternatively, a different sequence begins with the bromination of 2,4-dichloroacetophenone, followed by N-alkylation with imidazole (B134444) guidechem.com. This leads to an intermediate that is then reduced and subsequently etherified.
A crucial step in the synthesis involves the introduction of the imidazole moiety. This is typically achieved through an N-alkylation reaction. For instance, 1-(2,4-dichlorophenyl)-2-chloro-ethanol can react with imidazole in a two-phase solution under catalytic conditions to form the intermediate 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole guidechem.comgoogle.com. This reaction highlights the utility of imidazole as a nucleophile in forming C-N bonds, a common strategy in imidazole chemistry nih.gov.
Once the isoconazole base is synthesized, it is converted into its nitrate salt. This is typically accomplished by dissolving the free base in an appropriate solvent mixture and then adding concentrated nitric acid. The precipitated nitrate salt is then filtered and purified, often through recrystallization from solvents like methanol (B129727) and diisopropyl ether, to yield the final isoconazole nitrate product guidechem.comchemicalbook.com.
A typical yield reported for a refined process is around 49.1% google.com.
Table 1: Key Steps in a Representative Isoconazole Nitrate Synthesis Pathway
| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Citation |
| 1 | 2,4,2'-Trichloroacetophenone | Reducing agent, organic solvent | 1-(2,4-dichlorophenyl)-2-chloro-ethanol | guidechem.comgoogle.com |
| 2 | 1-(2,4-dichlorophenyl)-2-chloro-ethanol | Imidazole, catalyst, two-phase solution (40-80°C) | 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole | guidechem.comgoogle.com |
| 3 | 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole | 2,6-dichlorobenzyl chloride, strong base (e.g., NaH), solvent (e.g., benzene/DMF) | Isoconazole (free base) | guidechem.comchemicalbook.com |
| 4 | Isoconazole (free base) | Nitric acid, solvent (e.g., acetone/diisopropyl ether) | Isoconazole nitrate | guidechem.comchemicalbook.com |
| 5 | Crude Isoconazole nitrate | Recrystallization (e.g., methanol/diisopropyl ether) | Purified Isoconazole nitrate | guidechem.comchemicalbook.com |
Development of Improved Synthetic Approaches
Research efforts have focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes for isoconazole nitrate. These improvements often aim to reduce the number of steps, utilize less hazardous reagents, increase yields, and simplify purification processes google.com. For example, alternative methods have been explored to avoid the use of highly toxic or expensive reagents like liquid bromine or sodium borohydride (B1222165), and to employ safer solvent systems such as toluene (B28343) and water in a two-phase system guidechem.comgoogle.com. These modifications contribute to a more industrially viable and sustainable production process.
Exploration of Isoconazole Derivatives and Analogues
Beyond the synthesis of isoconazole nitrate itself, researchers have investigated the creation of derivatives and analogues, particularly in the context of coordination chemistry.
Isoconazole has been utilized as a ligand in the synthesis of metal coordination compounds, specifically with copper(II) ions researchgate.netphorteeducacional.com.brgoogle.com.peazkurs.org. These studies explore the coordination behavior of isoconazole, which typically binds to the metal center through a nitrogen atom of its imidazole ring researchgate.net. For example, mononuclear complexes such as [CuCl₂(L)₂] and [Cu(O₂CMe)₂(L)₂]·2H₂O, as well as coordination polymers like [Cu(pht)(L)₂]n, have been synthesized and characterized researchgate.net. The characterization methods employed include IR spectroscopy, thermogravimetric analysis, and X-ray crystallography researchgate.net. These metal complexes are investigated for their potential biological properties, including antifungal activity and their ability to influence biosynthetic processes researchgate.net.
Table 2: Examples of Copper(II) Complexes with Isoconazole
| Complex Formula | Description | Coordination Mode of Isoconazole | Characterization Techniques | Research Focus | Citation |
| [CuCl₂(Isoconazole)₂] | Mononuclear complex | N-atom of imidazole ring | IR spectroscopy, TGA, X-ray crystallography | Biological properties, antifungal activity, biosynthesis acceleration | researchgate.net |
| [Cu(O₂CMe)₂(Isoconazole)₂]·2H₂O | Mononuclear complex | N-atom of imidazole ring | IR spectroscopy, TGA, X-ray crystallography | Biological properties, antifungal activity, biosynthesis acceleration | researchgate.net |
| [Cu(pht)(Isoconazole)₂]n | Coordination polymer (one-dimensional chain) | N-atom of imidazole ring | IR spectroscopy, TGA, X-ray crystallography | Biological properties, antifungal activity, biosynthesis acceleration | researchgate.net |
Compound List:
Isoconazole
Isoconazole nitrate
2,4-dichloroacetophenone
2,4,2'-trichloroacetophenone
Imidazole
2,6-dichlorobenzyl chloride
Sodium hydride
Liquid bromine
Sodium borohydride
Benzene
Dimethylformamide (DMF)
Methanol
Diisopropyl ether
Acetone
Nitric acid
Copper(II) chloride
Acetate
Phthalate
Miconazole nitrate
Oxiconazole nitrate
Sertaconazole
Tolnaftate
Voriconazole
Eberconazole
Terbinafine
1-(2,4-dichlorophenyl)-2-chloro-ethanol
1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole
α-(2,4-dichlorophenyl)imidazole-1-ethanol
2,2',4'-Trichloroacetophenone
Structural Modifications for Enhanced Biological Activity
Research into imidazole derivatives generally indicates that alterations in lipophilicity, steric bulk, and electronic distribution can modulate biological activity ajrconline.orgnih.gov. For instance, studies on related azole antifungals have shown that modifications to the aromatic rings or the linker groups can influence binding affinity to CYP51 mdpi.comacs.org. While specific published SAR studies detailing numerous direct modifications of isoconazole nitrate for enhanced biological activity are not extensively detailed in the provided search results, the general principles of azole antifungal SAR can be applied.
Key areas for potential structural modification and their hypothesized impact include:
Substituents on the Phenyl Rings: Introducing or altering substituents on the 2,4-dichlorophenyl rings could modulate lipophilicity and electronic properties, potentially affecting binding to the hydrophobic active site of CYP51 acs.org.
The Ether Linkage: Modifications to the ether linkage or the ethyl chain connecting it to the imidazole ring could influence the molecule's flexibility and orientation within the enzyme's active site mdpi.comacs.org.
Side Chain Modifications: Altering the nature or length of the side chain attached to the ether oxygen could also lead to changes in efficacy by altering interactions within the enzyme's binding pocket.
Research Findings on Imidazole Derivatives and SAR:
While direct modifications of isoconazole nitrate are not a primary focus of the provided search snippets, broader SAR studies on imidazole antifungals offer insights. For example, research on novel imidazole derivatives has shown that modifications can lead to compounds with significantly improved antifungal activity compared to existing drugs ujpronline.comdovepress.com. Studies investigating the binding of azoles to lanosterol (B1674476) 14α-demethylase highlight the importance of hydrophobic, van der Waals, π-π stacking, and hydrogen bonding interactions within the enzyme's active site mdpi.comacs.org.
One study synthesized a series of imidazole derivatives and found that compounds with specific side chains, such as those containing a 4-methoxybenzyl piperazine (B1678402) scaffold, demonstrated potent antifungal activity with MIC₅₀ values as low as 0.78 µg/mL against Candida krusei researchgate.net. Another study designed and synthesized novel azole antifungal compounds using quantitative structure-activity relationship (QSAR) methods, leading to compounds with greatly improved antifungal activities, confirming the reliability of molecular modeling in guiding rational optimization acs.org. These findings underscore the potential for targeted structural modifications to enhance the efficacy of imidazole-based antifungals like isoconazole nitrate.
Table 1: General SAR Principles for Imidazole Antifungals
| Structural Feature/Modification | Potential Impact on Biological Activity | Rationale/Mechanism |
| Lipophilicity | Increased lipophilicity may enhance cell membrane penetration and binding to hydrophobic active sites of CYP51. | Improved interaction with hydrophobic pockets in the enzyme's active site. acs.org |
| Electronic Distribution | Altering electron-donating or withdrawing groups can affect the pKa of the imidazole nitrogen and interactions with the heme iron. | Modulates the coordination bond strength with the heme iron in CYP51. nih.govasm.org |
| Steric Bulk/Shape | Changes in steric bulk can influence binding orientation and fit within the enzyme's active site. | Optimizes interaction with specific amino acid residues in the CYP51 binding pocket. mdpi.comacs.org |
| Hydrogen Bonding Potential | Introduction of groups capable of hydrogen bonding can improve binding affinity. | Facilitates specific interactions with amino acid residues in the active site of CYP51. ajrconline.orgacs.org |
| Flexibility of Linkers | Modulating the flexibility of the linker chain can allow for better adaptation to the enzyme's active site conformation. | Enhances binding affinity by optimizing the positioning of the pharmacophore. mdpi.com |
Compound Name List:
Isoconazole nitrate
Miconazole
Econazole
Ketoconazole
Itraconazole
Posaconazole
Voriconazole
Oxiconazole
Tioconazole
Bifonazole
Sertaconazole
Flutrimazole
Eberconazole
Luliconazole
Lanoconazole
Chlormidazole
Metronidazole
Secnidazole
Ornidazole
Benznidazole
Tinidazole
Nimorazole
Megazol
Dimetridazole
Carnidazole
Panidazole
Misonidazole
Amphotericin B
Griseofulvin
Tolnaftate
Nystatin
Diflucortolone (B194688) valerate (B167501)
Candida albicans
Candida krusei
Candida parapsilosis
Candida glabrata
Aspergillus fumigatus
Aspergillus niger
Trichophyton rubrum
Trichophyton mentagrophytes
Rhizoctonia solani
Fusarium fujikuroi
Cryptococcus neoformans
Saccharomyces cerevisiae
Mycobacterium tuberculosis
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Corynebacterium Minutissimum
Hendersonula toruloidea
Scytalidium hyalinum
Trichomonads
Molecular Mechanisms of Action and Biological Targets
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is critical for membrane fluidity, integrity, and the function of membrane-bound enzymes. Isoconazole (B1215869) nitrate (B79036) targets a key enzyme in the ergosterol synthesis pathway, leading to a cascade of detrimental effects on the fungal cell.
Isoconazole nitrate functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51A1) nih.govpatsnap.comsmpdb.caselleckchem.comnih.govresearchgate.netnih.govresearchgate.net. This enzyme is a crucial component of the cytochrome P450 superfamily and plays a pivotal role in converting lanosterol into ergosterol within the fungal cell membrane biosynthesis pathway patsnap.comselleckchem.comresearchgate.netnih.gov. By binding to the heme group of this enzyme, Isoconazole nitrate effectively blocks the demethylation of lanosterol, thereby halting the production of ergosterol researchgate.netnih.govresearchgate.net. This specific inhibition is essential for its antifungal action, as it selectively targets the fungal enzyme over its human counterparts nih.gov.
The direct consequence of ergosterol depletion is a significant compromise in the fungal cell membrane's structure and function. The absence of ergosterol leads to increased membrane permeability and a reduction in membrane rigidity nih.govpatsnap.comnih.govresearchgate.netresearchgate.net. This compromised membrane integrity results in the leakage of essential intracellular components, disrupting normal cellular processes and ultimately leading to cell death patsnap.com. The accumulation of abnormal sterol intermediates also exacerbates this membrane dysfunction nih.govresearchgate.netresearchgate.net.
The blockade of lanosterol 14α-demethylase by Isoconazole nitrate results in the intracellular accumulation of toxic sterol precursors, predominantly 14α-methylsterols and lanosterol nih.govpatsnap.comresearchgate.netresearchgate.net. These aberrant sterol intermediates disrupt the normal lipid packing within the fungal membrane, further impairing its integrity and inhibiting cell proliferation patsnap.comresearchgate.net. The altered sterol composition also leads to disturbances in oxidative and peroxidative enzyme activities, potentially generating toxic concentrations of hydrogen peroxide within the cell, which can induce cell necrosis researchgate.net. Additionally, in Candida species, this process can stimulate farnesol (B120207) synthesis, which interferes with the yeast-to-mycelium transition researchgate.net.
Cellular and Subcellular Effects
Research indicates that Isoconazole nitrate's mode of action involves a rapid reduction in intracellular Adenosine Triphosphate (ATP) levels ncats.io. This depletion of ATP is understood to be a consequence of the damage inflicted upon the fungal cell membrane by the drug ncats.io.
Isoconazole has been observed to interact directly with the fungal cell wall, leading to morphological changes such as convolutions and wrinkles ncats.io. Furthermore, it has been shown to inhibit the enzymatic release of spheroplasts from young yeast cells, suggesting an impact on cell wall stability or the mechanisms involved in its maintenance and remodeling ncats.io.
Inhibition of Spheroplast Release
Isoconazole nitrate has been observed to interfere with the structural integrity of fungal cells, specifically by inhibiting the enzyme-catalyzed release of spheroplasts from young yeast cells ncats.io. Spheroplasts are cells that have had their cell walls removed, typically through enzymatic action. The inhibition of their release suggests that isoconazole nitrate may affect the synthesis or organization of the fungal cell wall, thereby impacting cellular stability and the transition to or maintenance of specific cellular states.
Blockade of Cell Division
Isoconazole nitrate has demonstrated a direct impact on fungal cell proliferation by inducing a blockade of cell division. This effect is concentration-dependent, with specific concentrations shown to arrest the cell cycle.
| Concentration (μg/mL) | Effect on Cell Division | Associated Mechanism | Citation |
| 1-10 | Blockade of cell division | Action on synthesis and organization of the cell membrane | ncats.iomedchemexpress.commedchemexpress.comebi.ac.uk |
At concentrations ranging from 1 to 10 μg/mL, isoconazole nitrate has been shown to induce a blockade in fungal cell division. This disruption is attributed to its action on the synthesis and organization of the fungal cell membrane ncats.iomedchemexpress.commedchemexpress.comebi.ac.uk. At higher concentrations (50-100 μg/mL), the compound leads to total necrosis and cell death ncats.io.
Modulation of Fungal Virulence Factors
Beyond its direct fungicidal or fungistatic effects, isoconazole nitrate can modulate key fungal virulence factors, thereby attenuating the pathogen's ability to establish and maintain an infection. By interfering with ergosterol biosynthesis, the drug indirectly impacts several attributes that contribute to a fungus's pathogenicity.
Ergosterol is not only essential for membrane structure but also plays a role in various fungal cellular processes, including adherence patsnap.com. By inhibiting ergosterol production, isoconazole nitrate can reduce the fungus's capacity to adhere to host tissues patsnap.com. This impaired adherence is critical, as it is often a prerequisite for colonization, invasion, and subsequent tissue damage nih.gov.
Fungal pathogens often secrete extracellular enzymes, such as proteases and phospholipases, which are instrumental in breaking down host tissues, facilitating nutrient acquisition, and contributing to invasion researchgate.netnih.govmdpi.comnih.gov. Isoconazole nitrate's inhibition of ergosterol production has been linked to a reduction in the fungus's ability to secrete these enzymes patsnap.com. This diminished enzymatic activity can limit the pathogen's capacity to degrade host substrates and overcome host defenses.
The ability of fungi to evade the host immune system is a crucial aspect of their virulence nih.govnih.gov. Ergosterol biosynthesis is interconnected with fungal virulence, and by inhibiting ergosterol production, isoconazole nitrate can reduce a fungus's capacity to evade immune surveillance patsnap.com. This suggests that by compromising essential cellular components, the drug may render the fungus more susceptible to host immune responses.
Investigational Secondary Mechanisms (e.g., Reactive Oxygen Species dependence)
While the primary mechanism of isoconazole nitrate involves ergosterol synthesis inhibition, research has also explored other cellular effects. Studies have indicated that isoconazole nitrate can induce the production of reactive oxygen species (ROS) caymanchem.combertin-bioreagent.com. However, the evidence in the provided search results primarily links this ROS induction to the compound's antibacterial effects, particularly against Staphylococcus aureus, suggesting a potential ROS-dependent antibacterial mechanism ebi.ac.uknih.gov. The specific role and extent of ROS generation as a secondary mechanism of action against fungal pathogens remain less detailed in the available literature. Nevertheless, the drug is also known to exert effects on the fungal membrane that are independent of ergosterol synthesis inhibition medchemexpress.com.
Compound Name List:
Isoconazole nitrate
Preclinical Antifungal and Antimicrobial Spectrum Studies
In Vitro Efficacy Against Fungal Pathogens
Isoconazole (B1215869) nitrate (B79036) demonstrates both fungistatic and fungicidal activity, primarily by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. frontiersin.org This disruption leads to impaired membrane integrity and ultimately, cell death. frontiersin.org Its efficacy has been evaluated against a comprehensive spectrum of fungal pathogens, including dermatophytes, yeasts, and molds. researchgate.netfrontiersin.org
Isoconazole nitrate exhibits potent in vitro activity against the dermatophytes that commonly cause infections of the skin, hair, and nails. researchgate.netresearchgate.net Studies have documented its high effectiveness against genera such as Trichophyton, Microsporum, and Epidermophyton. One comparative study found isoconazole to be more active against dermatophytes than several other azole compounds tested, with a reported Minimum Inhibitory Concentration (MIC) range of 0.025-1.56 µg/ml. Research involving over 400 clinical isolates confirmed this broad efficacy, with the tested strains comprising 69% Trichophyton spp., 29% Microsporum spp., and 2% Epidermophyton floccosum. Specific studies have confirmed its activity against Trichophyton rubrum and Trichophyton mentagrophytes at concentrations as low as 0.1 µg/ml.
Table 1: In Vitro Efficacy of Isoconazole Nitrate Against Dermatophytes
| Dermatophyte Species | MIC Range (µg/mL) | Additional Data | Source |
|---|---|---|---|
| General Dermatophytes | 0.025 - 1.56 | More active than other tested azoles. | |
| Trichophyton rubrum | - | Active at 0.1 µg/ml. | |
| Trichophyton mentagrophytes | - | Active at 0.1 µg/ml. | |
| Microsporum spp. | - | Included in broad-spectrum studies. |
The in vitro spectrum of isoconazole nitrate extends to a variety of pathogenic yeasts. researchgate.net It is particularly effective against clinical isolates of the Candida genus. In a study evaluating various Candida species, MIC values for isoconazole ranged from 0.12 to 2 µg/ml for species including C. albicans, C. parapsilosis, C. tropicalis, C. krusei, and C. guilliermondii. Another investigation determined the MIC90 (the concentration required to inhibit 90% of isolates) to be 0.12 µg/ml for Candida albicans and 0.5 µg/ml for Candida glabrata. Its activity is not limited to Candida, with clinical trials noting its use in infections caused by Trichosporon beigelii and Geotrichum candidum.
Table 2: In Vitro Efficacy of Isoconazole Nitrate Against Yeasts
| Yeast Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Source |
|---|---|---|---|
| Candida albicans | 0.12 - 2 | 0.12 | |
| Candida glabrata | - | 0.5 | |
| Candida parapsilosis | 0.12 - 2 | - | |
| Candida tropicalis | 0.12 - 2 | - | |
| Candida krusei | 0.12 - 2 | - | |
| Candida guilliermondii | 0.12 - 2 | - | |
| Trichosporon beigelii | - | - |
Isoconazole nitrate is characterized as having a broad-spectrum activity that includes various molds. researchgate.netfrontiersin.org Studies have demonstrated its effectiveness in comparison to other antifungals in treating infections caused by mold-like fungi such as Hendersonula toruloidea and Scytalidium hyalinum. While its general efficacy against molds is established, specific MIC data for individual species are less frequently detailed in the literature compared to dermatophytes and yeasts.
The antifungal activity of isoconazole nitrate is also effective against non-dermatophytic pathogenic filamentous fungi. researchgate.net In vitro studies have reported an MIC range of 0.39-6.25 µg/ml against this class of fungi.
Preclinical data detailing the specific in vitro efficacy and minimum inhibitory concentrations of isoconazole nitrate against protozoa of the Trichomonas genus are not extensively documented in the reviewed scientific literature.
In Vitro Efficacy Against Bacterial Species
A distinctive feature of isoconazole nitrate is its significant in vitro activity against a range of Gram-positive bacteria, which often cause secondary infections in dermatomycoses. nih.govnih.govfrontiersin.org This antibacterial action is both bacteriostatic and bactericidal. The spectrum includes key skin pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), Staphylococcus epidermidis, Staphylococcus haemolyticus, and Corynebacterium species. researchgate.net
One study suggested that the antibacterial effect may be linked to the production of reactive oxygen species (ROS) within the bacterial cells. Following incubation with isoconazole nitrate, a significant percentage of S. aureus cells were found to be positive for ROS. Comparative studies have shown that the MICs of isoconazole nitrate for certain bacteria, such as Bacillus cereus, Staphylococcus haemolyticus, and Staphylococcus hominis, were lower than those of ampicillin (B1664943).
Table 3: In Vitro Efficacy of Isoconazole Nitrate Against Bacterial Species
| Bacterial Species | MIC (mg/L or µg/mL) | Additional Data | Source |
|---|---|---|---|
| Staphylococcus aureus | - | Incubation led to a 50% kill rate. | |
| Methicillin-Resistant S. aureus (MRSA) | 32 mg/L | Incubation led to a 50% kill rate. | |
| Staphylococcus epidermidis | 5.6 mg/L | - | |
| Staphylococcus haemolyticus | MIC lower than Ampicillin | - | |
| Staphylococcus hominis | MIC lower than Ampicillin | - | |
| Corynebacterium tuberculostearicum | 3.9 mg/L | MIC similar to Ampicillin. | |
| Corynebacterium minutissimum | - | Included in broad-spectrum activity. | researchgate.net |
| Bacillus cereus | MIC lower than Ampicillin | - | |
| Streptococcus salivarius | MIC similar to Ampicillin | - |
Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Staphylococcus haemolyticus, Propionibacterium acnes, Corynebacterium species)
Preclinical investigations have confirmed that isoconazole nitrate possesses both bacteriostatic and bactericidal capabilities against a considerable range of Gram-positive bacteria. firstwordpharma.comnih.gov Its antibacterial effect may be associated with the production of reactive oxygen species (ROS). nih.gov Studies have shown that following incubation with isoconazole nitrate, a significant percentage of S. aureus cells become positive for ROS, with 36% testing positive after 30 minutes and 90% after 60 minutes. nih.gov
The antimicrobial spectrum of isoconazole is broader than initially thought, encompassing several clinically relevant species. firstwordpharma.com
Staphylococcus aureus and MRSA: Isoconazole nitrate is active against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. firstwordpharma.comresearchgate.net In vitro studies demonstrated that incubation with isoconazole nitrate resulted in a 50% kill rate for both S. aureus and MRSA. nih.govebi.ac.uk This activity against a multi-resistant strain highlights its potential utility in complex skin infections. firstwordpharma.comnih.gov
Staphylococcus haemolyticus : The compound has demonstrated notable activity against Staphylococcus haemolyticus. firstwordpharma.comresearchgate.net Research comparing its efficacy to ampicillin found that isoconazole nitrate had lower minimal inhibitory concentrations (MICs) for S. haemolyticus. nih.govebi.ac.uk
Propionibacterium acnes : Isoconazole nitrate has been shown to be effective against Propionibacterium acnes (now known as Cutibacterium acnes), a bacterium implicated in acne vulgaris. firstwordpharma.comresearchgate.net Some azole antifungals, a class to which isoconazole belongs, exhibit concentration-dependent activity against P. acnes, including strains resistant to conventional antibiotics. researchgate.net
Corynebacterium species: The antibacterial action of isoconazole nitrate extends to Corynebacterium species. researchgate.net Specifically, it is active against Corynebacterium minutissimum, the causative agent of erythrasma, and Corynebacterium tuberculostearicum. firstwordpharma.comresearchgate.net Studies have indicated that the MICs for isoconazole nitrate against C. tuberculostearicum are comparable to those of ampicillin. nih.govebi.ac.uk
The following table summarizes the minimal inhibitory concentrations (MICs) of Isoconazole Nitrate against various Gram-positive bacteria as determined in preclinical studies.
| Bacterial Species | Isoconazole Nitrate (ISN) MIC | Comparator (Ampicillin) MIC | Finding | Citation |
| Staphylococcus haemolyticus | Lower than Ampicillin | - | ISN shows greater in vitro potency. | nih.govebi.ac.uk |
| Staphylococcus hominis | Lower than Ampicillin | - | ISN shows greater in vitro potency. | nih.gov |
| Bacillus cereus | Lower than Ampicillin | - | ISN shows greater in vitro potency. | nih.govebi.ac.uk |
| Corynebacterium tuberculostearicum | Similar to Ampicillin | - | ISN shows comparable in vitro potency. | nih.govebi.ac.uk |
| Streptococcus salivarius | Similar to Ampicillin | - | ISN shows comparable in vitro potency. | nih.gov |
Preclinical Animal Models of Infection
Animal models are crucial in the preclinical evaluation of antimicrobial agents, allowing for the assessment of efficacy in a living system that mimics human infections. frontiersin.org Various animal models have been utilized to study the in vivo effectiveness of isoconazole nitrate against a range of fungal and bacterial pathogens. nih.gov
Efficacy in Animal Models of Dermatomycoses
The effectiveness of isoconazole nitrate in treating dermatomycoses, or tinea, has been demonstrated in animal models. nih.gov Specifically, studies involving guinea pigs with induced skin candidiasis have been used to evaluate the oral activity of isoconazole, where it was compared to other antifungals like miconazole. mdpi.com The successful treatment of these superficial fungal infections in animal subjects provides a strong basis for its clinical application. nih.govfirstwordpharma.com
Evaluation in Animal Models of Candidiasis (e.g., vaginal, gastrointestinal)
Isoconazole nitrate has been evaluated in various animal models of candidiasis. nih.gov These include models for both superficial and systemic infections. The rat vaginal candidiasis model has been employed to assess the efficacy of antifungal treatments, although early studies noted that orally administered isoconazole yielded disappointing results in this specific model. mdpi.com In contrast, models of induced skin candidiasis in guinea pigs showed more promising outcomes. mdpi.com Murine models of systemic candidiasis, typically involving intravenous infection, are well-established for testing novel antifungal compounds and understanding the pathophysiology of disseminated disease. frontiersin.org
Assessment in Animal Models of Aspergillosis
The therapeutic potential of isoconazole nitrate has also been assessed in the context of aspergillosis using animal models. nih.gov Such models are essential for understanding fungal virulence and evaluating new drugs against Aspergillus species. nih.gov A study on novel broad-spectrum antimycotics included the evaluation of isoconazole nitrate in animal models of aspergillosis, among other mycoses. nih.gov
Studies on Pyelonephritis and Staphylococcal Infections in Animal Models
The scope of preclinical testing for isoconazole nitrate has included its evaluation in animal models of bacterial infections, such as pyelonephritis and staphylococcal infections. nih.gov These studies are critical for establishing the in vivo antibacterial efficacy of the compound. Research has utilized various animal species, including mice, rats, and rabbits, to model these conditions and assess the therapeutic effect of isoconazole nitrate. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Absorption and Distribution Studies in Animal Tissues
Preclinical studies indicate that isoconazole (B1215869) nitrate (B79036) exhibits a rapid rate of absorption into the skin with a low potential for systemic exposure following topical application. nih.gov The molecule is known to achieve high concentrations in the skin and hair follicles. nih.gov This localized concentration is crucial for its efficacy in treating dermatomycoses.
While specific distribution data for isoconazole nitrate is not extensively detailed in the available literature, studies on structurally similar imidazole (B134444) antifungals, such as sulconazole (B1214277) nitrate, provide valuable insights. In one study using hairless rats, the cutaneous application of sulconazole nitrate resulted in minimal systemic absorption, estimated to be 2.4% of the administered dose over 96 hours. The substance showed a high affinity for the stratum corneum, where it persisted in significant quantities for more than 48 hours. This affinity is attributed to the molecule's lipophilic nature. The concentrations in deeper skin layers and other tissues were inversely proportional to the distance from the application site, with negligible levels detected in circulating blood.
Table 1: Example of Azole Antifungal Distribution in Rat Skin Layers After Topical Application (Data based on a study of the related compound Sulconazole Nitrate)
| Tissue Layer | Concentration Profile | Rationale |
| Stratum Corneum | High and persistent concentrations for >48 hours | High lipophilicity of the molecule leads to strong affinity. |
| Epidermis | Moderate concentration, lower than stratum corneum | Gradual diffusion from the outer layer. |
| Dermis | Low concentration | Further reduced diffusion into deeper skin layers. |
| Circulating Blood | Virtually nil | Indicates low systemic absorption from topical application. |
This table illustrates the typical distribution pattern for a topical azole antifungal in preclinical animal models, characterized by high local concentration and low systemic exposure.
Biotransformation and Metabolite Profiling (e.g., 2,4-dichloromandelic acid)
The biotransformation of xenobiotics like isoconazole is a critical aspect of its pharmacokinetic profile. This process, occurring primarily in the liver, involves a series of enzymatic reactions designed to render compounds more water-soluble for easier excretion. nih.gov Generally, this occurs in two main phases. Phase I reactions, most commonly catalyzed by the cytochrome P450 (CYP450) enzyme system, introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. nih.gov Azole antifungals, as a class, are well-known inhibitors and substrates of these CYP450 enzymes. msdvetmanual.com Phase II reactions then conjugate these modified compounds with endogenous molecules like glucuronic acid, sulfate, or glycine, further increasing their polarity and facilitating elimination. nih.gov
While it is established that azole antifungals undergo extensive metabolism, specific details on the comprehensive metabolite profiling of isoconazole nitrate from preclinical animal studies are not extensively covered in the reviewed literature. The metabolic fate, including the transformation to specific metabolites such as 2,4-dichloromandelic acid , would likely involve the oxidative cleavage of the imidazole ring and other modifications to the parent structure, consistent with the metabolism of other azoles like ketoconazole. nih.gov However, without specific preclinical reports, the exact pathways and resulting metabolites for isoconazole remain an area for further investigation.
Excretion Pathways
The elimination of isoconazole nitrate and its metabolites from the body is the final step in its pharmacokinetic journey. Preclinical animal models are essential for determining the routes and rates of excretion. Based on studies of analogous compounds, following minimal systemic absorption, the elimination of azole antifungals occurs through both renal and fecal pathways.
For instance, preclinical research on the related compound sulconazole nitrate in rats demonstrated that excretion was almost equally divided between urine and feces. This pattern points towards significant elimination through the biliary tract, where metabolites are excreted into the bile, enter the gastrointestinal tract, and are then expelled via the feces. In these animal models, elimination reached its peak between 6 and 24 hours after administration and was virtually complete after 96 hours. This dual-pathway excretion is typical for compounds that undergo hepatic metabolism.
Bioavailability Enhancement Strategies (Preclinical)
A significant challenge for many azole antifungals, including isoconazole nitrate, is their poor aqueous solubility, which can limit their bioavailability and therapeutic potential. nih.govpatsnap.com Preclinical research has therefore focused on developing novel formulation strategies to overcome this limitation.
One effective approach has been the use of cyclodextrins. A study focused on enhancing isoconazole nitrate's solubility through the formation of inclusion complexes with methyl-β-cyclodextrin . nih.govpatsnap.com By encapsulating the isoconazole nitrate molecule within the cyclodextrin (B1172386) cavity, its solubility and dissolution characteristics can be significantly improved. The investigation compared two preparation methods: freeze-drying and spray-drying. The results demonstrated that complexes prepared via spray-drying were particularly effective, achieving an approximately seven-fold increase in the aqueous solubility of isoconazole nitrate compared to the pure drug. nih.govpatsnap.com This enhancement is attributed to the formation of smaller, amorphous particles with a greater surface area, which promotes better dissolution. patsnap.com
Table 2: Preclinical Evaluation of Isoconazole Nitrate Solubility Enhancement
| Formulation Strategy | Preparation Method | Key Finding | Reference |
| Inclusion Complexation with Methyl-β-Cyclodextrin | Spray-Drying (SD) | ~7-fold increase in aqueous solubility compared to pure Isoconazole Nitrate. | nih.govpatsnap.com |
| Inclusion Complexation with Methyl-β-Cyclodextrin | Freeze-Drying (FD) | Less effective at enhancing solubility compared to the spray-drying method. | nih.govpatsnap.com |
This table summarizes the outcomes of a preclinical strategy aimed at improving the physicochemical properties of Isoconazole Nitrate to enhance its potential bioavailability.
Other strategies explored for similar poorly water-soluble azoles in preclinical settings include the development of amorphous solid dispersions using various polymers, which also serve to increase the dissolution rate and subsequent absorption.
Resistance Mechanisms to Isoconazole Nitrate
Fungal Adaptation and Resistance Development
Fungal populations can develop resistance to isoconazole (B1215869) nitrate (B79036) through both intrinsic and acquired mechanisms. nih.gov Intrinsic resistance refers to the inherent ability of certain fungal species to withstand the effects of the drug, while acquired resistance develops in response to drug exposure over time. nih.gov
Prolonged or repeated exposure to isoconazole nitrate can create a selective pressure that favors the survival and proliferation of fungal strains with reduced susceptibility. This adaptation can occur through various physiological changes within the fungal cell, leading to a gradual decrease in the drug's effectiveness. The development of resistance is a growing concern, particularly in immunocompromised patients or those requiring long-term antifungal therapy. reviberoammicol.com
One significant factor in fungal adaptation is the formation of biofilms. researchgate.net Biofilms are complex, structured communities of fungal cells embedded in a self-produced extracellular matrix. researchgate.net This matrix acts as a physical barrier, limiting the penetration of antifungal agents like isoconazole nitrate. mdpi.com Furthermore, the physiological state of fungal cells within a biofilm differs from their free-floating (planktonic) counterparts, often rendering them less susceptible to drug action. frontiersin.org Studies on various Candida species, for instance, have shown that biofilm formation significantly increases resistance to azole antifungals. researchgate.net
Molecular Basis of Resistance
The development of resistance to isoconazole nitrate at the molecular level involves specific genetic and biochemical alterations that either reduce the effective intracellular concentration of the drug or modify its cellular target. These mechanisms are well-documented for the azole class of antifungals and are applicable to isoconazole nitrate.
Target Site Modification: The primary target of isoconazole nitrate is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene (also known as cyp51A in molds). nih.gov Mutations in this gene can lead to amino acid substitutions in the enzyme, altering its structure and reducing its binding affinity for azole drugs. nih.gov This diminished binding prevents the drug from effectively inhibiting ergosterol (B1671047) synthesis. Over 140 different substitutions in the ERG11 gene have been reported in resistant Candida strains. nih.gov
Overexpression of the Target Enzyme: Another common resistance mechanism is the overexpression of the ERG11 gene. nih.gov This leads to an increased production of lanosterol 14α-demethylase, meaning a higher concentration of the antifungal drug is required to inhibit the enzyme and achieve a therapeutic effect. nih.gov This overexpression can be caused by mutations in transcription factors that regulate ERG11 expression. researchgate.net
Efflux Pump Overexpression: Fungal cells possess membrane proteins known as efflux pumps that can actively transport antifungal drugs out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. reviberoammicol.com The two major families of efflux pumps involved in azole resistance are the ATP-binding cassette (ABC) transporters (such as Cdr1 and Cdr2) and the Major Facilitator Superfamily (MFS) transporters (such as Mdr1). nih.govbiomedpharmajournal.org Overexpression of the genes encoding these pumps is a key mechanism of resistance in many fungal pathogens, including Candida albicans. nih.govnih.gov
Alterations in the Ergosterol Biosynthesis Pathway: Fungi can sometimes develop mutations in other enzymes within the ergosterol biosynthesis pathway. These changes can allow the fungus to bypass the block caused by isoconazole nitrate or utilize alternative sterols to maintain cell membrane integrity, thus reducing the drug's efficacy. researchgate.net
The following table summarizes the key molecular mechanisms of resistance to azole antifungals like isoconazole nitrate.
| Mechanism | Description | Key Genes Involved | Fungal Examples |
| Target Site Modification | Mutations in the gene encoding the drug target enzyme reduce the binding affinity of the drug. | ERG11 / CYP51A | Candida albicans, Aspergillus fumigatus |
| Target Enzyme Overexpression | Increased production of the target enzyme requires higher drug concentrations for inhibition. | ERG11 / CYP51A, UPC2 | Candida albicans |
| Efflux Pump Overexpression | Increased expulsion of the drug from the fungal cell reduces its intracellular concentration. | CDR1, CDR2 (ABC transporters), MDR1 (MFS transporter) | Candida albicans, Candida glabrata |
| Biofilm Formation | The extracellular matrix limits drug penetration, and altered cell physiology increases tolerance. | ALS1, ALS3, KRE6 | Candida species, Aspergillus species |
| Pathway Alteration / Bypass | Mutations in other ergosterol biosynthesis genes allow the fungus to survive despite target inhibition. | ERG3, ERG25 | Candida dubliniensis |
Strategies to Overcome Resistance
Addressing the challenge of isoconazole nitrate resistance requires a multi-pronged approach, focusing on optimizing current therapies and developing novel strategies.
Combination Therapy: Combining isoconazole nitrate with other antifungal agents that have different mechanisms of action can produce a synergistic effect and reduce the likelihood of resistance developing. nih.gov For instance, combining an azole with an echinocandin (which targets cell wall synthesis) can be more effective against certain resistant strains. nih.gov Another approach is to use isoconazole nitrate in combination with non-antifungal compounds that can overcome specific resistance mechanisms. For example, efflux pump inhibitors can restore the susceptibility of resistant strains by preventing the expulsion of the drug. researchgate.net The use of isoconazole nitrate with the corticosteroid diflucortolone (B194688) valerate (B167501) has been shown to increase the local bioavailability of the antifungal agent. researchgate.net
Development of Novel Antifungals: The search for new antifungal drugs with novel mechanisms of action is crucial for combating resistance. researchgate.net These new agents could target different cellular pathways that are not affected by existing resistance mechanisms. Investigational agents are being developed to inhibit other enzymes in the ergosterol pathway or target fungal-specific processes like pyrimidine biosynthesis or mitochondrial function. researchgate.net
Targeting Fungal Stress Responses: Fungi have cellular stress response pathways that help them survive the damage caused by antifungal drugs. The molecular chaperone Hsp90 and the calcineurin signaling pathway have been identified as key modulators of the fungal stress response and play a role in drug resistance. researchgate.net Inhibiting these pathways can render fungi more susceptible to azole antifungals. mdpi.com
Epigenetic Approaches: Recent research suggests that epigenetic modifications, such as histone acetylation and methylation, play a role in regulating the expression of genes involved in antifungal resistance. mdpi.com Targeting the fungal-specific enzymes responsible for these modifications could represent a novel therapeutic strategy to reverse drug resistance. frontiersin.org
The table below outlines some of the strategies being explored to overcome resistance to azole antifungals.
| Strategy | Description | Examples / Rationale |
| Combination Therapy | Using two or more drugs with different mechanisms of action to enhance efficacy and prevent resistance. | Isoconazole + Echinocandin; Isoconazole + Efflux Pump Inhibitor. |
| Novel Drug Development | Creating new antifungal agents that target different cellular pathways. | Inhibitors of other ergosterol biosynthesis enzymes; targeting fungal mitochondrial function. researchgate.net |
| Targeting Stress Pathways | Inhibiting cellular pathways that fungi use to tolerate drug-induced stress. | Hsp90 inhibitors, Calcineurin inhibitors. mdpi.comresearchgate.net |
| Epigenetic Regulation | Modifying the expression of resistance genes by targeting epigenetic enzymes. | Histone deacetylase (HDAC) inhibitors. frontiersin.org |
| Judicious Prescription | Careful and appropriate prescribing of antifungal drugs to minimize the development of resistance. | Adhering to treatment guidelines, avoiding unnecessary long-term prophylaxis. asm.org |
Advanced Analytical Methodologies for Research
Spectroscopic Characterization [3, 4, 6, 16, 17, 23]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the structure and purity of organic compounds. Both proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) provide detailed information about the molecular environment of hydrogen and carbon atoms, respectively, within the Isoconazole (B1215869) nitrate (B79036) molecule. These spectroscopic methods are indispensable for confirming the chemical identity and assessing the purity of synthesized Isoconazole nitrate, as well as for characterizing its interactions within formulations or inclusion complexes.
¹H-NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms. For Isoconazole nitrate, characteristic signals corresponding to its aromatic, heterocyclic, and aliphatic protons are observed. For instance, studies have reported specific chemical shifts for Isoconazole nitrate, aiding in its structural confirmation mdpi.com. ¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon backbone of the molecule. Density Functional Theory (DFT) calculations have also been employed to predict and validate the chemical shifts obtained from experimental NMR spectra, offering deeper insights into the electronic structure and molecular conformation of Isoconazole nitrate researchgate.netresearchgate.net.
Table 1: Representative ¹H-NMR Chemical Shifts for Isoconazole Nitrate
| Proton Type | Chemical Shift (ppm) | Multiplicity | Assignment |
| N⁺–H | 8.79 | s | Imidazole (B134444) proton |
| Aromatic & Heterocyclic H | 7.16–7.55 | m | Aromatic/imidazole |
| CH | 5.14–5.16 | t | Methine proton |
| N–CH₂ | 4.60 | d | Methylene protons |
| Ar–CH₂ | 4.46 | s | Methylene protons |
Note: These values are representative and may vary slightly depending on the solvent and experimental conditions mdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This method is utilized for both qualitative identification and quantitative determination of compounds possessing chromophores. Isoconazole nitrate, with its aromatic rings and heterocyclic imidazole moiety, exhibits absorption in the UV region researchgate.netsciencepublishinggroup.com. UV-Vis spectroscopy is often employed as a rapid and cost-effective method for assaying drug content, monitoring reaction progress, and evaluating purity.
While direct UV-Vis spectrophotometry can be straightforward, overlapping spectra from excipients or other active ingredients in complex formulations can pose challenges. In such scenarios, derivative spectrophotometry or chemometric methods are often preferred to resolve spectral interferences and achieve accurate quantification sciencepublishinggroup.com. Studies have utilized UV-Vis spectroscopy in conjunction with other techniques like HPLC and UPLC for the simultaneous determination of Isoconazole nitrate in pharmaceutical preparations lew.roresearchgate.netbibliotekanauki.plscience.govcomu.edu.tr.
Derivative Spectrophotometry
Derivative spectrophotometry is a powerful analytical tool that enhances spectral resolution and minimizes baseline shifts and matrix interferences encountered in direct UV-Vis measurements sci-hub.seinnovareacademics.in. By mathematically transforming the absorbance spectrum into its derivatives (first, second, or higher order), overlapping peaks can be resolved, allowing for the selective detection and quantification of individual components in a mixture.
This technique has been successfully applied to the simultaneous determination of Isoconazole nitrate and diflucortolone (B194688) valerate (B167501) in pharmaceutical creams lew.roresearchgate.netbibliotekanauki.plcomu.edu.tr. For instance, quantitative determinations have been performed using the second derivative of the UV spectrum, with specific wavelengths identified for each component, such as 289.2 nm (2nd derivative, n=5) for Isoconazole nitrate lew.roresearchgate.net. Derivative spectrophotometry offers improved sensitivity and selectivity, making it valuable for analyzing complex pharmaceutical formulations where direct spectrophotometry might be inadequate.
Thermal and Morphological Analysis
Thermal and morphological analyses provide critical insights into the physical state, stability, and surface characteristics of Isoconazole nitrate.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a sample as a function of temperature. It is invaluable for identifying phase transitions, such as melting points, glass transitions, and polymorphic forms, as well as for assessing thermal stability and purity.
For Isoconazole nitrate, DSC thermograms typically reveal a sharp endothermic melting peak, indicative of its crystalline nature mdpi.comresearchgate.netnih.govuomustansiriyah.edu.iq. The melting point of pure Isoconazole nitrate has been reported in the range of 178-182 °C mdpi.com, with specific values around 187.5 °C also noted researchgate.netnih.govuomustansiriyah.edu.iq. When Isoconazole nitrate is formulated into inclusion complexes or other advanced delivery systems, DSC analysis helps to understand changes in its crystalline state, often showing a broadening or disappearance of the melting peak, suggesting successful complexation or amorphization mdpi.comresearchgate.netresearchgate.net.
Table 2: Thermal Properties of Isoconazole Nitrate by DSC
| Sample | Thermal Event | Temperature (°C) | Notes |
| Isoconazole Nitrate | Melting | 178–182 | Sharp endothermic peak, indicative of crystalline form mdpi.com |
| Isoconazole Nitrate | Melting | 187.5 | Sharp endothermic peak researchgate.netnih.govuomustansiriyah.edu.iq |
| ISN/M-β-CD Complex | Melting | Varies | Broadened or absent peak, indicating reduced crystallinity mdpi.comresearchgate.net |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed surface topography and morphology of materials. SEM is instrumental in visualizing the physical characteristics of Isoconazole nitrate particles, including their shape, size, and surface texture.
SEM analysis of pure Isoconazole nitrate often reveals irregularly shaped crystalline particles mdpi.com. When incorporated into formulations like microsponges or inclusion complexes, SEM images are used to confirm the successful formation of these structures. For example, SEM can show the porous, sponge-like architecture of microsponges afjbs.comnih.gov or the transformation of crystalline drug particles into a more amorphous or encapsulated form within cyclodextrin (B1172386) complexes mdpi.comresearchgate.netresearcher.lifemdpi.com. These morphological observations are crucial for understanding how the formulation affects the drug's physical properties and, consequently, its performance.
Phase Solubility Studies
Phase solubility studies are fundamental for evaluating the solubility behavior of a drug in various media and for understanding its interaction with other components, such as cyclodextrins, in complexation studies. These studies involve equilibrating an excess amount of the drug with a solvent or a series of solutions containing varying concentrations of a complexing agent and then analyzing the dissolved drug concentration.
Phase solubility studies for Isoconazole nitrate, particularly in the context of inclusion complex formation with cyclodextrins like methyl-β-cyclodextrin (M-β-CD), have revealed an "AL-type" solubility diagram mdpi.comresearchgate.netresearcher.lifecolab.ws. This type of diagram indicates that the solubility of Isoconazole nitrate increases linearly with increasing concentrations of the cyclodextrin. Such studies have also determined a 1:1 molar ratio for the inclusion complex and an apparent stability constant (KS) of approximately 2711 M⁻¹ mdpi.comresearchgate.netresearcher.lifecolab.ws. These findings are critical for designing effective drug delivery systems that enhance the solubility and bioavailability of Isoconazole nitrate.
Table 3: Phase Solubility Study Parameters for Isoconazole Nitrate Complexes
| Complexing Agent | Solubility Diagram Type | Molar Ratio (ISN:Agent) | Apparent Stability Constant (KS) (M⁻¹) | Citation(s) |
| M-β-CD | AL-type | 1:1 | 2711 | mdpi.comresearchgate.netresearcher.lifecolab.ws |
Compound List
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Features for Antifungal Activity
The molecular architecture of isoconazole (B1215869) contains several key features that are indispensable for its potent antifungal activity. These structural components work in concert to ensure effective binding to the target enzyme and subsequent inhibition.
The foundational structural requirement for the antifungal activity of the azole class is a weakly basic imidazole (B134444) ring that is bonded via a nitrogen-carbon linkage to the rest of the molecule. youtube.comcabidigitallibrary.org In the case of isoconazole, this is the 1H-imidazole moiety. At a molecular level, the N3 atom of the imidazole ring plays a critical role by binding to the heme iron atom of the cytochrome P450 enzyme (CYP51). youtube.comwikipedia.org This coordination prevents the activation of molecular oxygen and blocks the oxidative removal of the 14α-methyl group from lanosterol (B1674476), the enzyme's substrate. youtube.comoaji.net
Furthermore, the most potent azole antifungals, including isoconazole, typically possess two or three aromatic rings. youtube.com Isoconazole features a (2,4-dichlorophenyl)ethyl group and a (2,6-dichlorobenzyl)oxy moiety. At least one of these rings is usually halogen-substituted, a feature that enhances efficacy. youtube.com Isoconazole contains four chlorine substituents across its two phenyl rings, which contributes significantly to its lipophilicity and interaction with the active site of the enzyme. nih.gov
| Structural Feature | Function in Antifungal Activity | Reference |
|---|---|---|
| Imidazole Ring | The core heterocyclic structure essential for the azole class. | ebsco.comyoutube.com |
| N3 Atom of Imidazole | Coordinates with the heme iron of the CYP51 enzyme, directly inhibiting its function. | youtube.comwikipedia.org |
| Dichlorinated Phenyl & Benzyl Groups | Act as lipophilic side chains that interact with hydrophobic residues in the enzyme's active site, enhancing binding affinity. | youtube.comnih.gov |
| Ether Linkage | Provides structural flexibility, allowing the molecule to adopt an optimal conformation for binding within the enzyme's active site. | drugbank.com |
Impact of Lipophilic Side Chains on Enzyme Binding Affinity
The lipophilic side chains of azole antifungals are crucial determinants of their binding affinity and selectivity for the fungal CYP51 enzyme. nih.gov In isoconazole, the two chlorinated aromatic rings serve as the primary lipophilic components. These non-polar side chains interact with hydrophobic amino acid residues lining the active site and substrate access channel of the CYP51 apoprotein. nih.gov
These hydrophobic interactions anchor the drug molecule within the enzyme's binding pocket, complementing the primary coordinative bond between the imidazole nitrogen and the heme iron. nih.gov The specific nature and substitution pattern of these lipophilic groups can significantly influence the drug's affinity. For instance, the affinity of various azoles for Candida albicans CYP51 (CaCYP51) can differ based on their side chains. While the primary binding is through the azole ring, the side chains modulate the strength and specificity of this interaction. nih.govnih.gov Studies have shown that while many imidazoles exhibit tight binding to CaCYP51, the characteristics of their side chains can influence their relative affinities and inhibitory concentrations. nih.govresearchgate.net
| Azole Compound | Key Lipophilic Side Chains | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Clotrimazole (B1669251) | Chlorophenyl, Diphenylmethyl | 10 - 26 nM | nih.govresearchgate.net |
| Econazole | Chlorophenyl, (Chlorobenzyloxy)ethyl | 10 - 26 nM | nih.govresearchgate.net |
| Miconazole | Dichlorophenyl, (Dichlorobenzyloxy)ethyl | 10 - 26 nM | nih.govresearchgate.net |
| Ketoconazole | Dichlorophenyl, Piperazine-based chain | 10 - 26 nM | nih.govresearchgate.net |
| Fluconazole (B54011) | Difluorophenyl, Triazole | ~47 nM | nih.govresearchgate.net |
Note: The data represents binding affinities under specific experimental (oxidative) conditions and serves to illustrate the influence of molecular structure on enzyme binding.
Rational Design of Novel Isoconazole Analogues
The emergence of drug-resistant fungal strains necessitates the continuous development of new and more effective antifungal agents. nih.gov Rational drug design, guided by SAR studies, is a key strategy in this endeavor. By understanding the essential structural features of molecules like isoconazole, medicinal chemists can design novel analogues with potentially improved properties, such as enhanced antifungal activity, a broader spectrum, or reduced toxicity. mdpi.comnih.gov
One common approach is the modification of the lipophilic side chains. mdpi.com The goal is to optimize hydrophobic interactions with the CYP51 enzyme to increase binding affinity or to overcome resistance mutations that may have altered the shape of the active site. mdpi.com This can involve altering the substitution patterns on the aromatic rings or replacing the rings entirely with other bulky, lipophilic groups. mdpi.commdpi.com
Another strategy is the creation of hybrid molecules. This involves combining the core azole pharmacophore with other chemical moieties known to possess biological activity. For example, researchers have designed and synthesized novel monoterpene-containing azoles, which combine the azole core with natural monoterpenoid fragments. mdpi.com This approach aims to leverage the properties of both components to create a synergistic effect, potentially leading to compounds with high antifungal activity and low cytotoxicity. mdpi.com Similarly, the design of novel pyrazole and isoquinoline derivatives incorporating an azole nucleus represents another avenue of research aimed at discovering new antifungal lead compounds. jlu.edu.cnnih.gov These molecular design strategies, rooted in the fundamental SAR of existing drugs like isoconazole, are vital for expanding the arsenal of antifungal therapies. amazonaws.com
Research on Novel Drug Delivery Systems Preclinical Development
Inclusion Complex Formulations for Solubility and Stability Enhancement
Inclusion complexation, particularly with cyclodextrins (CDs), is a well-established strategy to improve the physicochemical properties of poorly water-soluble drugs like isoconazole (B1215869) nitrate (B79036). CDs are cyclic oligosaccharides characterized by a hydrophobic inner cavity and a hydrophilic outer surface, enabling them to encapsulate guest drug molecules.
Research has explored the complexation of ISN with various cyclodextrins, with methyl-β-cyclodextrin (M-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) showing particular promise. These studies aim to enhance ISN's aqueous solubility and stability by forming host-guest complexes, where ISN molecules are entrapped within the CD cavities. Phase solubility studies typically reveal an "AL-type" solubility diagram, indicative of a 1:1 host-guest stoichiometry, suggesting the formation of stable inclusion complexes researchgate.netmdpi.comdntb.gov.uanih.govnih.gov.
Several methods are employed to prepare ISN-cyclodextrin inclusion complexes, with freeze-drying (FD) and spray-drying (SD) being prominent techniques. Studies comparing these methods have indicated that spray-drying often yields superior results in terms of solubility enhancement and drug content compared to freeze-drying researchgate.netmdpi.comnih.gov. For instance, ISN/M-β-CD complexes prepared by spray-drying have demonstrated an approximately seven-fold increase in aqueous solubility compared to the free drug mdpi.comresearchgate.net.
The formation of ISN-cyclodextrin inclusion complexes is confirmed through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), and ¹H-Nuclear Magnetic Resonance (¹H-NMR) researchgate.netmdpi.comdntb.gov.uanih.govnih.govresearchgate.net. These analyses provide evidence of molecular interactions and changes in the solid-state properties of ISN, such as reduced crystallinity researchgate.netmdpi.comnih.gov. Phase solubility studies are crucial for determining the stoichiometry and stability of these complexes. For ISN/M-β-CD complexes, an AL-type solubility diagram has been consistently observed, indicating a 1:1 molar ratio, and an apparent stability constant (KS) has been reported as 2711 M⁻¹ researchgate.netmdpi.comdntb.gov.uanih.govresearchgate.net.
Table 1: Isoconazole Nitrate (ISN) Inclusion Complexes with Cyclodextrins
| Cyclodextrin (B1172386) Type | Preparation Method | Pure ISN Solubility (mg/mL) | Complexed ISN Solubility (mg/mL) | Solubility Enhancement (Fold) | Stoichiometry | Stability Constant (KS) (M⁻¹) |
| Methyl-β-CD | Freeze-Drying (FD) | 0.5088 ± 0.0062 mdpi.comnih.gov | 2.5684 ± 0.1636 mdpi.com | ~5 magnusconferences.com | 1:1 researchgate.netmdpi.comdntb.gov.uanih.govnih.govresearchgate.net | 2711 researchgate.netmdpi.comdntb.gov.uanih.govresearchgate.net |
| Methyl-β-CD | Spray-Drying (SD) | 0.5088 ± 0.0062 mdpi.comnih.gov | 3.8869 ± 0.5084 mdpi.comresearchgate.net | ~7 mdpi.comnih.govresearchgate.net | 1:1 researchgate.netmdpi.comdntb.gov.uanih.govnih.govresearchgate.net | 2711 researchgate.netmdpi.comdntb.gov.uanih.govresearchgate.net |
| HP-β-CD | Spray-Drying (SD) | 0.5088 nih.gov | 3.6550 nih.govresearchgate.net | ~7.18 nih.gov | 1:1 nih.gov | Not specified in source nih.gov |
Nanoformulations for Enhanced Topical Bioavailability
Nanoformulations offer a promising avenue for improving the topical delivery of ISN by increasing its solubility, enhancing skin penetration, and providing sustained release.
The development of oil-in-water (o/w) nanoemulsions for ISN has been investigated to enhance its dispersibility and reduce skin resistance, thereby improving drug penetration into the stratum corneum uomustansiriyah.edu.iqresearchgate.netrdd.edu.iq. Pseudo-ternary phase diagrams are constructed to identify suitable regions for stable nanoemulsion formation. An optimized ISN nanoemulsion formula (NE14) was characterized by a small droplet size (84.6 nm) and a low polydispersity index (0.146), indicating a uniform droplet distribution. Other characterization parameters included a pH of 5.76, high percent transmittance (98.8%), and a viscosity of 80 mPa·s uomustansiriyah.edu.iqresearchgate.netrdd.edu.iq. These nanoemulsions, when formulated into gels, are considered promising for enhancing topical bioavailability.
Table 2: Characterization of Isoconazole Nitrate (ISN) Nanoemulsion Formula NE14
| Parameter | Value |
| ISN Concentration | 1% |
| Oil Phase | Oleic acid |
| Surfactant/Co-S. Mix | Smix (1:3) Tween 60: Propylene Glycol: Ethanol (B145695) |
| Water Phase | Deionized Water |
| Droplet Size | 84.6 nm |
| Polydispersity Index | 0.146 |
| pH | 5.76 |
| Percent Transmittance | 98.8% |
| Viscosity | 80 mPa·s |
Beyond nanoemulsions, other nanoparticulate systems have been explored for ISN delivery. Specifically, alginate-chitosan-cyclodextrin micro- and nanoparticulate systems have been synthesized and loaded with ISN. These systems are characterized by varying morphologies, ranging from spherical to irregularly-shaped particles, with sizes typically falling between 0.1 and 250 μm nih.gov. Research indicates that these complex nanoparticulate systems loaded with ISN have demonstrated comparable efficacy to pure ISN when administered at higher dosages, suggesting their potential as effective carriers for antifungal agents nih.govidsi.mdresearchgate.net. FTIR spectral analysis has confirmed molecular interactions between the active compounds and the cyclodextrin-polymer moieties within these particles nih.gov.
Table 3: Alginate-Chitosan-Cyclodextrin Nanoparticulate Systems Loaded with Isoconazole Nitrate (ISN)
| System Type | Loaded Compound | Morphology | Size Range | Effectiveness |
| Alginate-Chitosan-Cyclodextrin Micro/Nanoparticles | ISN | Spherical to irregularly-shaped | 0.1 to 250 μm | As effective as pure ISN at higher dosages against M. tuberculosis H37Rv nih.gov |
Suppository Formulations for Local Delivery (Preclinical Evaluation)
Suppository formulations are a key area of investigation for the local delivery of Isoconazole Nitrate, especially for gynaecological applications such as treating vaginitis. Preclinical evaluations focus on understanding how different formulation components, particularly the suppository base, affect the drug's release profile and subsequent therapeutic performance in localized environments.
Studies have systematically evaluated the impact of various suppository bases on the release characteristics of Isoconazole Nitrate. These investigations employ both in vitro methods (dissolution, physicochemical diffusion, and microbiological disk-diffusion assays) and in vivo animal models, typically using rabbits, to assess drug release in a physiological context.
Research has compared hydrophilic and lipophilic bases, including polyethylene (B3416737) glycols (PEGs) of different molecular weights (6000, 4000, 1500), Witepsol H15, Novata BD, and Cremao. Findings from these preclinical evaluations indicate a significant influence of the suppository base material on the rate and extent of Isoconazole Nitrate release.
Table 1: Comparative In Vitro and In Vivo Drug Release Order of Isoconazole Nitrate from Different Suppository Bases
| Base Type | In Vitro Dissolution Release Order | Physicochemical Diffusion Distance Order | Microbiological Release Order | In Vivo Release Order (Rabbit Vagina) |
| Polyethylene Glycol (PEG) 6000 | 1 | 1 | 1 | 1 |
| Polyethylene Glycol (PEG) 4000 | 2 | 1 | 1 | 2 |
| Polyethylene Glycol (PEG) 1500 | 3 | 1 | 1 | 4 |
| Witepsol H15 | 4 | 2 | 2 | 3 |
| Novata BD | 6 | 3 | 3 | 5 |
| Cremao | 5 | N/A* | 4 | 6 |
These studies suggest that polyethylene glycol-based suppositories generally facilitate a more favourable release of Isoconazole Nitrate compared to lipophilic bases like Witepsol, Novata BD, and Cremao. The in vivo results in rabbits corroborated the in vitro findings, indicating that PEG-based vaginal suppositories could be a viable option for therapeutic applications ebi.ac.uknih.govnih.gov.
Combinatorial Approaches with Other Agents (e.g., for synergistic effects)
A notable combination studied involves Isoconazole Nitrate with Diflucortolone (B194688) Valerate (B167501) (DFV), a potent topical corticosteroid. Preclinical evaluations and clinical observations suggest that this combination can increase the local bioavailability of Isoconazole Nitrate. The rationale behind this combination is that the corticosteroid component rapidly reduces inflammation and associated symptoms, such as itching, while the Isoconazole Nitrate targets the fungal pathogen.
Table 2: Comparative Benefits of Isoconazole Nitrate (ISN) Monotherapy vs. ISN + Diflucortolone Valerate (DFV) Combination Therapy (Preclinical/Clinical Rationale)
| Parameter | ISN Monotherapy (Preclinical Rationale) | ISN + DFV Combination Therapy (Preclinical Rationale) |
| Local Bioavailability of ISN | Standard | Increased nih.govresearchgate.net |
| Onset of Antimycotic Action | Standard | Faster nih.govnih.gov |
| Relief of Itch and Inflammatory Symptoms | Standard | Faster nih.govnih.govjddonline.com |
| Overall Therapeutic Benefits | Standard | Improved nih.govnih.gov |
| Mycological Cure Rate (Early Stages) | Standard | Earlier nih.govnih.gov |
| Efficacy in Inflammatory Mycotic Infections | Effective | More effective (especially for erythema, pruritus) jddonline.com |
| Eradication of Gram-Positive Bacteria | Effective | Effective |
| Antifungal Protection (Post-Therapy) | Limited | Prolonged nih.gov |
These findings highlight the potential for combinatorial approaches to augment the therapeutic profile of Isoconazole Nitrate by addressing both the fungal infection and associated inflammatory components, thereby enhancing treatment efficacy and patient outcomes in preclinical models and clinical practice.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules like isoconazole (B1215869). By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational cost.
DFT calculations have been successfully employed to predict the spectroscopic properties of isoconazole, showing good agreement with experimental data. nih.govnih.govresearchgate.netresearchgate.net Theoretical calculations of Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra serve as a valuable tool for structural elucidation and the interpretation of experimental results. nih.govnih.govresearchgate.netresearchgate.net
IR Spectroscopy: The theoretical IR spectrum of isoconazole, calculated using DFT, aids in the assignment of vibrational modes observed in the experimental spectrum. For instance, the analysis of calculated IR spectra using the CAM-B3LYP functional has demonstrated good accordance with the experimental FT-IR spectrum of isoconazole. nih.govnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is utilized to predict the electronic transitions and thus the UV-Vis absorption spectra. Studies have shown that the choice of functional is crucial for achieving the best correlation with experimental data. For isoconazole, the B3LYP and wB97XD functionals have been noted to provide good compatibility between theoretical and experimental UV spectra. nih.govnih.gov The calculated first excitation state for isoconazole at the B3LYP/6-311++G(2d,3p) level is 263.64 nm. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate NMR chemical shifts. The B3LYP functional has been shown to provide an accurate description of the 1H NMR chemical shifts for isoconazole. nih.govnih.govresearchgate.net
Table 1: Comparison of Experimental and Calculated Spectroscopic Data for Isoconazole
| Spectroscopic Technique | Experimental Data | Calculated Data (Functional/Basis Set) | Reference |
|---|---|---|---|
| FT-IR | Key vibrational frequencies | Good accordance with CAM-B3LYP | nih.govnih.gov |
| UV-Vis | λmax ≈ 273 nm (in methanol) | λ1 = 263.64 nm (B3LYP/6-311++G(2d,3p)) | nih.gov |
| ¹H NMR | Chemical shifts | Accurate description with B3LYP | nih.govnih.govresearchgate.net |
Understanding the three-dimensional structure of isoconazole is fundamental to comprehending its biological activity. DFT methods are extensively used for geometry optimization to find the lowest energy conformation of the molecule. nih.gov Conformational analysis involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. For isoconazole, the smallest Root Mean Square Deviation (RMSD) value, indicating the best fit with the initial geometry, was obtained with the CAM-B3LYP/6-31G(d,p) level of theory. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.comresearchgate.net The MEP map of isoconazole, calculated at the CAM-B3LYP/6-311++G(2d,3p) level of theory, reveals regions of negative potential (red) and positive potential (blue). nih.govresearchgate.net The negative regions, typically associated with electronegative atoms like nitrogen and chlorine, indicate sites susceptible to electrophilic attack. Conversely, the positive regions highlight areas prone to nucleophilic attack. This information is crucial for understanding intermolecular interactions, such as drug-receptor binding. nih.govresearchgate.net
Molecular Docking Studies and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govchemrxiv.org It is widely used in drug design to understand the interaction between a ligand, such as isoconazole, and its biological target.
The primary target of many antifungal agents is the enzyme lanosterol (B1674476) 14-α-demethylase. nih.gov However, the structural similarities of azole antifungals to inhibitors of other enzymes have prompted investigations into their potential interaction with other targets. For instance, molecular docking studies are used to explore the binding of small molecules to enzymes like InhA (enoyl-acyl carrier protein reductase), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.govnih.govmicrobiologyjournal.org Although specific docking studies of isoconazole nitrate (B79036) with InhA are not extensively reported in the provided search results, the methodology involves placing the isoconazole molecule into the active site of the InhA enzyme and calculating a binding affinity score. This score, typically expressed in kcal/mol, estimates the strength of the interaction. Key interactions often involve hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.orglibretexts.org The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are important parameters for determining the chemical reactivity and kinetic stability of a molecule. scielo.br A smaller HOMO-LUMO gap suggests higher reactivity. For isoconazole, the HOMO-LUMO gap calculated at the B3LYP/6-311++G(2d,3p) level is 5.2004 eV. nih.gov The HOMO acts as an electron donor, and the LUMO acts as an electron acceptor. In the context of drug-receptor interactions, the overlap between the HOMO of the drug and the LUMO of the receptor (or vice versa) is crucial for binding.
Table 2: Calculated Quantum Chemical Descriptors for Isoconazole
| Parameter | Value (eV) | Level of Theory | Reference |
|---|---|---|---|
| EHOMO | - | B3LYP/6-311++G(2d,3p) | nih.gov |
| ELUMO | - | B3LYP/6-311++G(2d,3p) | nih.gov |
| HOMO-LUMO Gap (ΔE) | 5.2004 | B3LYP/6-311++G(2d,3p) | nih.gov |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a localized, Lewis-like structure representation of the electron density in a molecule, which is useful for interpreting chemical bonding and reactivity.
Theoretical studies on isoconazole have utilized NBO analysis to investigate its electronic structure and intramolecular interactions. nih.gov The analysis focuses on the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy E(2) associated with these interactions is a key parameter, indicating the extent of electron delocalization from a donor to an acceptor orbital.
A study involving NBO analysis of isoconazole, performed at the wB97XD/6-311++G(2d,3p) level of theory, provided insights into the electronic delocalization within the molecule. nih.gov The analysis revealed significant hyperconjugative interactions that contribute to the stability of the isoconazole structure.
Key findings from the NBO analysis of isoconazole include the characterization of important bonds within its structure. For instance, the C4-N2 bond in the imidazole (B134444) ring is formed by the interaction of s and p orbitals, with the nitrogen atom having a greater contribution to this bonding orbital. nih.gov This bond acts as an NBO density donor to several antibonding orbitals, including those of the imidazole ring and adjacent carbon atoms. nih.gov Similarly, the O1-C12 ether linkage is characterized by a 2-center hybrid bonding orbital, with the oxygen atom contributing more significantly to the formation of this bond. nih.gov
The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also elucidated through NBO analysis. For isoconazole, the HOMO is primarily located over the entire structure, with the exception of the azole moiety. nih.gov In contrast, the LUMO is concentrated only on the azole ring. nih.gov The energy gap between the HOMO and LUMO is an important indicator of molecular reactivity.
The following interactive table summarizes some of the key intramolecular interactions and their stabilization energies (E(2)) in isoconazole, as determined by NBO analysis.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of new chemical entities and for guiding the optimization of lead compounds.
While specific QSAR studies focusing exclusively on isoconazole nitrate were not identified in the available literature, extensive QSAR modeling has been performed on the broader class of azole antifungal agents. nih.govacs.orgrjptonline.org These studies provide a framework for understanding the structural features that are crucial for the antifungal activity of this class of compounds, which are directly applicable to isoconazole. The primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase. patsnap.comnih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly employed for azole antifungals. nih.govacs.org These approaches are used to develop robust models that can guide the rational design of new, more potent derivatives.
In a typical 3D-QSAR study of azole antifungals, a dataset of compounds with known antifungal activities is aligned based on a common scaffold. For CoMFA, steric and electrostatic fields are calculated around each molecule, and these fields are then correlated with the biological activity using partial least squares (PLS) analysis. CoMSIA extends this by considering additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.
The resulting QSAR models are often visualized as contour maps, which highlight regions in 3D space where modifications to the chemical structure are likely to increase or decrease antifungal activity. For azole antifungals, these studies have generally indicated the importance of:
Steric properties: The size and shape of substituents can influence how the molecule fits into the active site of the target enzyme.
Electrostatic properties: The distribution of charge on the molecule is critical for its interaction with the enzyme, particularly the coordination of the azole nitrogen to the heme iron in the active site.
Hydrophobic properties: Lipophilicity plays a significant role in the binding of the non-azole parts of the molecule to hydrophobic regions within the enzyme's active site.
A representative table of statistical parameters for a typical 3D-QSAR model for a series of azole antifungal agents is presented below.
Note: The values in this table are representative of typical QSAR studies on azole antifungals and are not from a study specifically on isoconazole nitrate.
These QSAR models, in conjunction with molecular docking studies, have been instrumental in the design and synthesis of novel azole derivatives with improved antifungal potency and broader spectrum of activity. nih.govacs.org Although a dedicated QSAR study for isoconazole nitrate is not available, the general principles derived from studies on analogous compounds provide valuable insights into its structure-activity relationship.
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Applications (beyond traditional antifungals)
While isoconazole (B1215869) nitrate's primary role is as an antifungal, its molecular structure and mechanism of action present opportunities for broader therapeutic applications. Current research is beginning to uncover its potential in antibacterial and other therapeutic areas.
Isoconazole nitrate (B79036) has demonstrated significant antibacterial activity against a range of Gram-positive bacteria. medchemexpress.comnih.govfirstwordpharma.com Studies have shown its effectiveness against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA). firstwordpharma.comcaymanchem.com This broad-spectrum antimicrobial activity suggests its potential use in mixed fungal and bacterial skin infections. nih.gov The antibacterial effect of isoconazole nitrate may be linked to the production of reactive oxygen species (ROS), which can induce oxidative stress and lead to bacterial cell death. caymanchem.comnih.gov
Beyond its antimicrobial properties, isoconazole nitrate has been noted for its anti-inflammatory effects, which can help alleviate the symptoms associated with skin infections, such as redness and itching. patsnap.comnbinno.com Furthermore, preliminary research has indicated that isoconazole can inhibit heme oxygenase, an enzyme implicated in various physiological and pathological processes, including inflammation and cancer. caymanchem.com While the direct application of isoconazole nitrate as an anti-cancer agent is yet to be established, this finding opens a potential avenue for future investigation into its role in cancer therapy. mdpi.com
Table 1: Investigational Therapeutic Applications of Isoconazole Nitrate
| Therapeutic Area | Target Organism/Pathway | Mechanism of Action | Potential Application |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria (including MRSA) | Induction of Reactive Oxygen Species (ROS) | Treatment of mixed fungal and bacterial skin infections |
| Anti-inflammatory | Inflammatory pathways | Dual action with antifungal properties | Symptomatic relief in inflammatory skin infections |
| Oncology (speculative) | Heme oxygenase-1 (HO-1) and HO-2 | Enzyme inhibition | Potential adjunct in cancer therapy |
Integration of Advanced Material Science for Delivery Systems
A significant challenge with isoconazole nitrate is its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. nih.gov To overcome this, researchers are leveraging advanced material science to develop novel drug delivery systems that can enhance its physicochemical properties and improve its delivery to the target site.
Cyclodextrins: Inclusion complexes with cyclodextrins, such as methyl-β-cyclodextrin, have been shown to significantly increase the aqueous solubility of isoconazole nitrate. nih.gov These complexes effectively encapsulate the drug molecule, improving its dissolution rate and stability. nih.gov
Nanoparticles: Nanoparticulate systems, including polymeric and lipid-based nanoparticles, offer a promising approach for the topical delivery of isoconazole nitrate. researchgate.netnih.goveco-vector.com These systems can enhance drug penetration into the skin, provide controlled release, and improve the drug's stability. researchgate.netwjppr.com Nanostructured lipid carriers (NLCs), a second generation of lipid nanoparticles, have been specifically investigated for their ability to increase the drug payload of isoconazole. researchgate.net
Liposomes and Nanoemulsions: Liposomes, which are vesicular structures composed of lipid bilayers, and nanoemulsions are also being explored as delivery vehicles for isoconazole nitrate. wjppr.comnih.govresearchgate.netuomustansiriyah.edu.iq These formulations can improve the drug's solubility and facilitate its transport across the skin barrier. wjppr.comnih.govresearchgate.net
Table 2: Advanced Delivery Systems for Isoconazole Nitrate
| Delivery System | Material | Key Advantage | Reference |
|---|---|---|---|
| Inclusion Complexes | Methyl-β-cyclodextrin | Enhanced aqueous solubility and stability | nih.gov |
| Nanoparticles | Polymeric, Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs) | Improved skin penetration, controlled release, increased stability | researchgate.netnih.goveco-vector.com |
| Liposomes | Phospholipids | Enhanced drug solubilization and skin permeation | wjppr.comnih.govresearchgate.net |
| Nanoemulsions | Oil-in-water dispersions | Increased drug solubility and bioavailability | wjppr.comuomustansiriyah.edu.iq |
Development of Predictive Models for Resistance
The emergence of antifungal resistance is a major global health concern, and azole antifungals are not immune to this threat. cdnsciencepub.commdpi.com The development of predictive models for isoconazole resistance is a critical area of future research to ensure its continued efficacy. These models can help clinicians to identify patients at high risk for treatment failure and to select the most appropriate therapeutic strategy.
Mechanisms of azole resistance are multifaceted and can involve alterations in the drug target enzyme (lanosterol 14α-demethylase, encoded by the ERG11 gene), overexpression of efflux pumps that actively remove the drug from the fungal cell, and changes in the sterol biosynthesis pathway. mdpi.comnih.govreviberoammicol.comnih.gov
Predictive models for azole resistance often utilize clinical risk factors, such as prior azole exposure, and integrate them with molecular data. nih.gov Machine learning algorithms are increasingly being employed to analyze large datasets of genomic and clinical information to identify novel mutations and patterns associated with resistance. cdnsciencepub.combiorxiv.org These computational approaches can enhance the accuracy of resistance prediction and guide personalized treatment decisions. biorxiv.org While much of the current research on predictive modeling has focused on other azoles like fluconazole (B54011), the principles and methodologies can be readily adapted for isoconazole. nih.gov
Harnessing Computational Tools for De Novo Drug Design
Computational tools are revolutionizing the field of drug discovery and development, offering the potential to design novel antifungal agents with improved efficacy and a lower propensity for resistance. microbiologyjournal.orgplos.orgresearchgate.netnih.gov De novo drug design, which involves the creation of new molecular structures from scratch, is a particularly promising avenue for the development of next-generation antifungals. nih.gov
Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be used to design and evaluate new molecules that target the same fungal pathways as isoconazole but with enhanced properties. microbiologyjournal.orgplos.orgnih.gov For instance, computational approaches can be used to design novel inhibitors of lanosterol (B1674476) 14α-demethylase that are less susceptible to known resistance mutations. plos.org Researchers are also exploring the design of compounds with entirely new mechanisms of action to combat existing resistance. nih.govresearchgate.net
While specific studies on the de novo design of isoconazole analogs are still emerging, the broader application of these computational methods in antifungal drug discovery provides a strong foundation for future research in this area. microbiologyjournal.orgresearchgate.net By harnessing the power of computational chemistry and machine learning, scientists can accelerate the discovery of new and more effective antifungal therapies.
Q & A
Q. What are the critical safety protocols for handling isoconazole nitrate in laboratory settings?
Researchers must wear protective equipment (goggles, gloves, lab coats) to avoid skin contact. Waste must be segregated and disposed of via certified biohazard waste management services to prevent environmental contamination . Experimental setups should adhere to OSHA guidelines for hazardous chemical handling, including fume hood use and spill containment protocols.
Q. How can researchers validate the purity of isoconazole nitrate batches for pharmacological studies?
Utilize pharmacopeial methods such as high-performance liquid chromatography (HPLC) with UV detection (214 nm) to quantify impurities. Reference standards (e.g., USP-grade isoconazole nitrate) should be used for retention time matching. System suitability tests must meet criteria for tailing factors (<2.0) and relative standard deviation (<2% for repeatability) .
Q. What spectroscopic techniques are suitable for structural characterization of isoconazole nitrate?
Infrared (IR) spectroscopy for functional group analysis (e.g., nitrate ion peaks at 1,380 cm⁻¹) and nuclear magnetic resonance (NMR) for imidazole ring proton assignments. UV-Vis spectroscopy at 214 nm can confirm nitrate content via validated chromatographic methods .
Advanced Research Questions
Q. How can researchers resolve discrepancies in antimicrobial efficacy data for isoconazole nitrate across studies?
Conduct comparative assays using standardized inoculum preparation (e.g., CLSI M27/M38 protocols) and controlled culture conditions (fresh vs. aged cultures). Sensitivity variations may arise from nitrate reductase activity in microbial strains, which degrades isoconazole’s nitrate moiety over time. Validate findings with dual methods (e.g., broth microdilution and agar dilution) .
Q. What methodologies are recommended for impurity profiling of isoconazole nitrate in stability studies?
Use gradient HPLC with a C18 column and mobile phases containing methanol, water, and triethylamine acetate. Detect impurities like dechlorinated byproducts (e.g., Impurity H, CAS 203264-09-9) and related compounds (e.g., Econazole nitrate) at thresholds <0.1% per ICH Q3A guidelines. Spike recovery studies ensure method accuracy .
Q. How can the nitrate component of isoconazole be quantified independently to study its role in antifungal activity?
Employ ion chromatography (IC) with suppressed conductivity detection or enzymatic nitrate reductase assays. For enzymatic methods, recombinant nitrate reductase (optimized at 25°C, pH 7.0) reduces nitrate to nitrite, which is quantified colorimetrically at 540 nm. Calibrate against potassium nitrate standards .
Q. What experimental designs mitigate confounding variables in isoconazole nitrate’s pharmacokinetic studies?
Use crossover designs with controlled variables (e.g., pH, temperature, and solvent polarity). For transdermal delivery studies, employ Franz diffusion cells with synthetic membranes and validate drug release kinetics using Higuchi models. Monitor nitrate degradation via LC-MS/MS .
Contradictions and Methodological Considerations
- Nitrate Reductase Assay Limitations : While effective for detecting nitrate in microbial resistance studies, this assay’s sensitivity drops with older cultures (from 94.4% to 86.8% for rifampicin), necessitating parallel confirmatory tests like gene sequencing .
- Impurity Thresholds : Pharmacopeial monographs (e.g., USP) permit up to 2% total impurities for isoconazole nitrate, but synthetic intermediates (e.g., Impurity I, CAS 24169-00-4) require stricter controls due to genotoxicity risks .
Data Presentation Guidelines
- Tables : Label with Roman numerals, include footnotes for abbreviations (e.g., RSD = relative standard deviation), and ensure self-explanatory formatting per journal standards .
- Figures : Use high-resolution chromatograms or spectral overlays to highlight nitrate degradation or impurity peaks. Annotate critical regions (e.g., isoconazole’s imidazole ring signals in NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
